molecular formula C17H23N3O2S B1499776 tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate CAS No. 1002355-72-7

tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate

Cat. No.: B1499776
CAS No.: 1002355-72-7
M. Wt: 333.5 g/mol
InChI Key: YEODCDAGTFRJIO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a benzo[d]isothiazol-3-ylamino group, and a carboxylate group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Core: : The piperidine ring is usually synthesized through cyclization reactions involving linear precursors.

  • Introduction of the Benzo[d]isothiazol-3-ylamino Group: : This involves the reaction of piperidine with benzo[d]isothiazole derivatives under suitable conditions.

  • Protection of the Amino Group: : The amino group on the piperidine ring is protected using a tert-butyl carbamate (BOC) group to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation Products: : Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: : Derivatives with reduced functional groups.

  • Substitution Products: : Compounds with different substituents on the piperidine ring.

Scientific Research Applications

Tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Piperidine derivatives: : Other piperidine-based compounds with different substituents.

  • Benzothiazole derivatives: : Compounds containing the benzothiazole moiety with various functional groups.

  • Amino acid derivatives: : Compounds with amino groups and carboxylate groups in different configurations.

These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(1,2-benzothiazol-3-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)18-15-13-6-4-5-7-14(13)23-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEODCDAGTFRJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669732
Record name tert-Butyl 4-[(1,2-benzothiazol-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002355-72-7
Record name tert-Butyl 4-[(1,2-benzothiazol-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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